molecular formula C6H7N3O B12813401 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde

Cat. No.: B12813401
M. Wt: 137.14 g/mol
InChI Key: OQVCVDOEEZMACS-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique triazole ring fused with a pyrrole ring, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde typically involves multiple steps:

    Cyclization: The initial step often involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazines with nitriles under acidic or basic conditions.

    Aldehyde Introduction:

    Reduction and Cyclization: Further reduction and cyclization steps may be required to complete the formation of the fused pyrrole-triazole ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions

Major Products

    Oxidation: 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxylic acid

    Reduction: 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a valuable scaffold for the development of novel bioactive compounds .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde

InChI

InChI=1S/C6H7N3O/c10-4-5-7-6-2-1-3-9(6)8-5/h4H,1-3H2

InChI Key

OQVCVDOEEZMACS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NN2C1)C=O

Origin of Product

United States

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